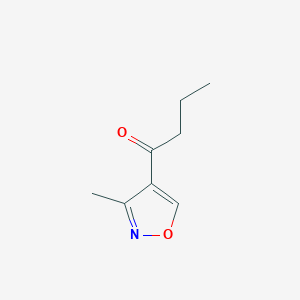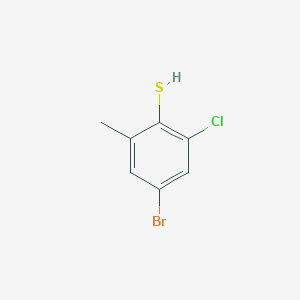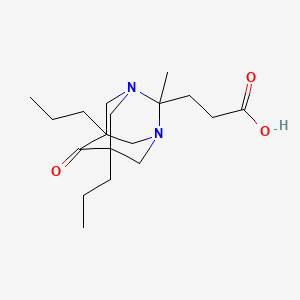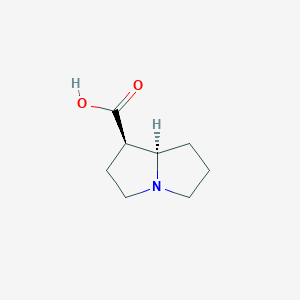
5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromo-2-chloro-6-fluoroaniline with formic acid under acidic conditions to form the desired benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets.
Industrial Applications: It is used in the synthesis of other complex molecules and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1H-1,3-benzimidazole
- 5-Bromo-6-fluoro-1H-1,3-benzimidazole
- 2-Chloro-6-fluoro-1H-1,3-benzimidazole
Uniqueness
5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is unique due to the presence of three different halogen atoms in its structure. This unique combination of substituents can lead to distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C7H3BrClFN2 |
|---|---|
Molecular Weight |
249.47 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12) |
InChI Key |
GVEDRGRZNWXJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)




